molecular formula C14H9ClN2O5 B14073566 Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- CAS No. 101905-24-2

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-

Cat. No.: B14073566
CAS No.: 101905-24-2
M. Wt: 320.68 g/mol
InChI Key: GBMXJESXECGOHQ-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- is a benzamide derivative characterized by a nitro group at the 4-position of the benzene ring and a 4-chlorobenzoyloxy substituent attached to the amide nitrogen. Benzamide derivatives are widely studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and material science applications due to their hydrogen-bonding capabilities and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- typically involves the condensation of 4-chlorobenzoic acid with 4-nitrobenzamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that modulate its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to the following analogs:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
N-(4-Hydroxyphenyl)-4-nitrobenzamide 4-nitrobenzamide + 4-hydroxyphenyl High thermal stability, polymer materials
4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide Benzyloxy, azetidinone ring, chloro substituent Spectral data (IR, NMR, MS) provided
N-(2-aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide Dual chloro groups, aminoethyl side chain Trypanosoma brucei inhibitor
2-(4-chlorobenzamido)-N-(4-chlorobenzoyl)benzamide Dual chloro-benzoyl/benzamido groups Synthesized via nucleophilic substitution
  • Chloro Substituents: Compounds with 4-chlorobenzoyl groups (e.g., ) exhibit distinct reactivity in coupling reactions, often forming heterocyclic systems like azetidinones.

Spectral and Physicochemical Properties

  • IR Spectroscopy : Amide C=O stretches in analogs appear at ~1630–1650 cm⁻¹ , while nitro groups show strong absorption near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
  • NMR Data : Aromatic protons in nitro-substituted benzamides resonate at δ 7.5–8.5 ppm (1H-NMR), with amide NH signals around δ 8.4–8.5 ppm .
  • Thermal Stability : N-(4-hydroxyphenyl)-4-nitrobenzamide demonstrates exceptional thermal stability (suitable for high-performance polymers) due to planar molecular geometry and intermolecular hydrogen bonds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro- under anhydrous conditions?

  • Methodological Answer : The synthesis involves sequential acylation and nitro-substitution steps. Critical reagents include O-benzyl hydroxylamine hydrochloride, 4-chlorobenzoyl chloride, and sodium carbonate as a base. Anhydrous conditions are maintained using dichloromethane (DCM) as a solvent. Key steps:

Activation : React O-benzyl hydroxylamine with 4-chlorobenzoyl chloride in DCM at 0–5°C to prevent side reactions.

Nitro-substitution : Introduce the nitro group via electrophilic aromatic substitution using nitric acid in a controlled exothermic environment.

  • Safety Protocols : Conduct hazard analysis for reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate. Use fume hoods, gloves, and explosion-proof equipment due to nitro group instability .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR and FTIR for structural elucidation:

  • NMR :
  • Aromatic protons (δ 7.2–8.1 ppm) confirm the benzamide backbone.
  • Nitro group deshields adjacent protons (δ 8.3–8.5 ppm).
  • FTIR :
  • Amide C=O stretch at ~1670 cm⁻¹.
  • NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • Cross-validation : Compare with reference spectra of analogous nitro-benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination of nitro-benzamides?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement and validation:

  • Validation Steps :

Check R-factor convergence (<5% discrepancy).

Validate hydrogen bonding networks using PLATON.

Cross-reference with spectroscopic data to confirm bond lengths (e.g., C-NO₂: 1.21–1.23 Å).

  • Common Pitfalls : Polymorphism in nitro-substituted aromatics may require multiple crystallization trials. Use high-resolution data (≤0.8 Å) to mitigate twinning artifacts .

Q. How can researchers evaluate mutagenic potential using Ames testing, and what parameters are critical?

  • Methodological Answer : Follow Ames II protocol:

  • Strains : Use TA98 (frameshift mutations) and TA100 (base-pair substitutions) Salmonella strains.
  • Dosage : Test 0.1–500 µg/plate with/without metabolic activation (S9 liver enzyme mix).
  • Controls : Include sodium azide (TA100-specific mutagen) and sterility checks.
  • Data Interpretation : Mutagenicity is indicated by ≥2-fold increase in revertant colonies vs. solvent control. For this compound, preliminary data suggest lower mutagenicity than benzyl chloride analogs .

Q. What challenges arise in optimizing reaction yields for nitro-substituted benzamides, and how can DoE address them?

  • Methodological Answer : Key variables include stoichiometry , temperature , and catalyst loading . Example optimization via Design of Experiments (DoE) :

FactorRangeOptimal Value
Molar ratio (amine:acyl chloride)1:1–1:1.51:1.2
Reaction temperature0–25°C5°C
Catalyst (Na₂CO₃)1–3 equiv.2 equiv.
  • Outcome : Yield improved from 45% to 72% by reducing side-product formation (e.g., over-nitration). Use HPLC-MS to monitor intermediates .

Properties

CAS No.

101905-24-2

Molecular Formula

C14H9ClN2O5

Molecular Weight

320.68 g/mol

IUPAC Name

[(4-nitrobenzoyl)amino] 4-chlorobenzoate

InChI

InChI=1S/C14H9ClN2O5/c15-11-5-1-10(2-6-11)14(19)22-16-13(18)9-3-7-12(8-4-9)17(20)21/h1-8H,(H,16,18)

InChI Key

GBMXJESXECGOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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